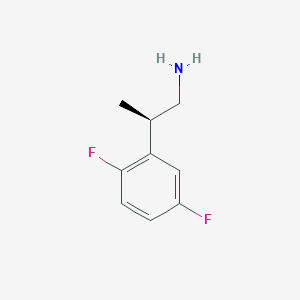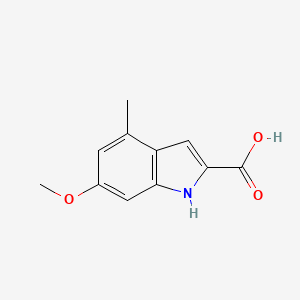![molecular formula C23H24FN5O2S B2894684 2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1029732-86-2](/img/structure/B2894684.png)
2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups including a piperazine ring, a pyrazine ring, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyrazine rings would add rigidity to the structure, while the sulfanyl and acetamide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in reactions with acids and bases . The fluorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could increase its solubility in water . The fluorophenyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique
Genotoxicity and Metabolic Activation
Studies have explored the genotoxic potential of related compounds, examining their metabolism and potential to bind to DNA, indicating their relevance in understanding drug safety profiles. For instance, the genotoxicity of certain piperazine compounds has been studied, highlighting the importance of metabolic activation in their mutagenic effects (Kalgutkar et al., 2007).
Antimicrobial Activity
Compounds with piperazine and pyrazine moieties have been investigated for their antimicrobial properties, particularly against tuberculosis. The design and synthesis of novel N-arylpiperazines with antimycobacterial activity are part of ongoing research to find new treatments for infectious diseases (Goněc et al., 2017).
Neurotransmission Studies
Research has utilized radiolabeled antagonists, such as [18F]p-MPPF, to study serotonergic neurotransmission with positron emission tomography (PET), contributing to our understanding of neurological functions and potential therapeutic targets (Plenevaux et al., 2000).
Alzheimer's Disease Research
Piperazine derivatives have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, offering potential therapeutic avenues for Alzheimer's disease. Such compounds demonstrate the multifunctional approach in drug design for neurodegenerative diseases (Umar et al., 2019).
Antitubercular Properties
The synthesis and evaluation of compounds, such as pyrazinamide Mannich bases, for their antitubercular properties highlight the continuous search for more effective treatments against tuberculosis, demonstrating the application of these compounds in addressing global health challenges (Sriram et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-31-20-4-2-3-18(15-20)27-21(30)16-32-23-22(25-9-10-26-23)29-13-11-28(12-14-29)19-7-5-17(24)6-8-19/h2-10,15H,11-14,16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFBTHFXAWRQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)

![2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2894615.png)
![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)
![2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2894617.png)
![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2894622.png)
![N-(3,4-dimethoxyphenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894624.png)